Carvedilol-d5 N'-β-D-Glucuronide
Description
Carvedilol-d5 N'-β-D-Glucuronide is a deuterium-labeled glucuronide metabolite of carvedilol, a non-selective β-blocker and α1-adrenergic receptor antagonist used to treat hypertension and heart failure. The compound is synthesized by conjugating a deuterated form of carvedilol (carvedilol-d5) with β-D-glucuronic acid via an N'-linkage, likely at the secondary amine group of the carbazole moiety . This deuteration (five deuterium atoms) enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, enabling precise quantification of carvedilol and its metabolites in biological matrices .
Carvedilol undergoes extensive hepatic metabolism, primarily via glucuronidation and cytochrome P450-mediated oxidation. The formation of N-glucuronides (unlike O-glucuronides) is less common but critical for renal excretion due to increased hydrophilicity . This compound is a controlled, custom-synthesized compound with a short shelf life, reflecting its specialized role in analytical and metabolic research .
Properties
Molecular Formula |
C₃₀H₂₉D₅N₂O₁₀ |
|---|---|
Molecular Weight |
587.63 |
Synonyms |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxy-d5-phenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural-Activity Relationships: The N-glucuronidation of carvedilol-d5 contrasts with O-glucuronides in flavonoids, suggesting divergent metabolic fates and interactions with transporters like UGTs .
- Stability Data : Half-life data for this compound are lacking but could be inferred from similar N-glucuronides (e.g., clopidogrel glucuronide, t₁/₂ = 5.02 hours ).
- Functional Studies: While flavonoid glucuronides retain bioactivity, Carvedilol-d5 glucuronide’s role beyond excretion remains unexplored .
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